Northiaden

Übersicht

Beschreibung

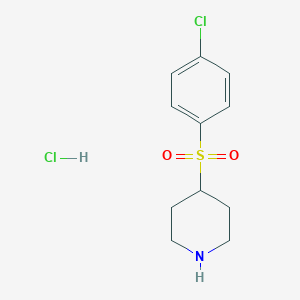

. Es gehört zur Klasse der trizyklischen Antidepressiva und ist für seine Rolle bei der Behandlung depressiver Störungen bekannt. Die Verbindung hat die Summenformel C18H19NS und eine molare Masse von 281,42 g/mol .

Herstellungsmethoden

Die Synthese von Nortryptylin beinhaltet die Demethylierung von Dosulepin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, um die Entfernung der Methylgruppe von Dosulepin zu erleichtern . Industrielle Produktionsmethoden für Nortryptylin sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Prinzipien wie diejenigen, die in der Laborsynthese verwendet werden, die für die Massenproduktion skaliert werden.

Chemische Reaktionsanalyse

Nortryptylin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Nortryptylin kann oxidiert werden, um Nortryptylin S-Oxid zu bilden.

Reduktion: Reduktionsreaktionen sind aufgrund seiner stabilen Struktur seltener für Nortryptylin.

Substitution: Nortryptylin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und starke Säuren oder Basen für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nortryptylin S-Oxid und andere kleinere Metaboliten .

Wissenschaftliche Forschungsanwendungen

Nortryptylin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer Antidepressiva.

Wirkmechanismus

Nortryptylin übt seine Wirkung aus, indem es die Wiederaufnahme von Noradrenalin und Serotonin hemmt, wodurch deren Spiegel im synaptischen Spalt erhöht werden . Es bindet an den Noradrenalintransporter und den Serotonintransporter und verhindert die Wiederaufnahme dieser Neurotransmitter . Diese Wirkung verstärkt die Neurotransmission und lindert die Symptome einer Depression. Nortryptylin wirkt auch als Antagonist an bestimmten Serotoninrezeptoren und trägt so zu seiner antidepressiven Wirkung bei .

Wissenschaftliche Forschungsanwendungen

Northiaden has several scientific research applications, including:

Wirkmechanismus

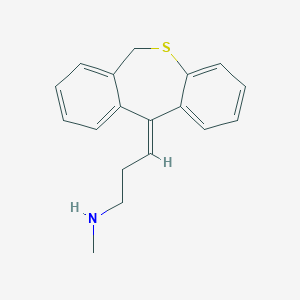

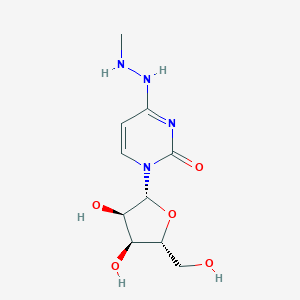

Northiaden, also known as Nordosulepin or Northiadene, is a major active metabolite of the tricyclic antidepressant (TCA) dosulepin . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are key neurotransmitters in the brain.

Mode of Action

This compound interacts with its targets by inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the regulation of biogenic amines. By inhibiting the reuptake of noradrenaline and serotonin, this compound alters the balance of these neurotransmitters in the brain, affecting mood and anxiety levels .

Pharmacokinetics

This compound is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver . Peak plasma concentrations occur within 2-3 hours of oral administration . The elimination half-life of this compound is approximately 33 to 60 hours , suggesting a slow elimination rate compared to dosulepin . This slow elimination rate contributes significantly to the therapeutic effect of dosulepin .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of noradrenaline and serotonin in the synaptic cleft. This increase enhances neurotransmission, which can alleviate symptoms of depression and anxiety .

Biochemische Analyse

Biochemical Properties

Northiaden shows a slight selectivity for norepinephrine (NA) reuptake inhibition . It interacts with various enzymes and proteins, including those involved in the reuptake of biogenic amines . These interactions are crucial for its function as an antidepressant.

Cellular Effects

The effects of this compound on cells are primarily related to its role in inhibiting the reuptake of biogenic amines This inhibition increases the availability of these neurotransmitters at the synaptic cleft, influencing cell function

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with biogenic amine transporters . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft. This can lead to changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in laboratory settings. Notably, this compound has a slower elimination rate (36–46 hours) compared to dosulepin (14–24 hours), suggesting that this compound contributes significantly to the therapeutic effect of dosulepin over time .

Metabolic Pathways

This compound is a metabolite of dosulepin and is involved in its metabolic pathway . Dosulepin undergoes extensive hepatic metabolism to form this compound and dosulepin S-oxide . This compound S-oxide is among the basic metabolites found in urine .

Vorbereitungsmethoden

The synthesis of northiaden involves the demethylation of dosulepin. The reaction conditions typically include the use of strong acids or bases to facilitate the removal of the methyl group from dosulepin . Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for mass production.

Analyse Chemischer Reaktionen

Northiaden undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound S-oxide.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for substitution reactions. The major products formed from these reactions include this compound S-oxide and other minor metabolites .

Vergleich Mit ähnlichen Verbindungen

Nortryptylin ist anderen trizyklischen Antidepressiva wie Amitriptylin, Nortriptylin und Lofepramin ähnlich . es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Nortriptylin: Nortriptylin ist ein Metabolit von Amitriptylin und hemmt hauptsächlich die Noradrenalin-Wiederaufnahme, ähnlich wie Nortryptylin.

Lofepramin: Lofepramin wird zu Desipramin metabolisiert, das im Vergleich zu Nortryptylin eine kürzere Halbwertszeit hat.

Diese Unterschiede heben die einzigartigen pharmakokinetischen und pharmakodynamischen Eigenschaften von Nortryptylin hervor, die es zu einer wertvollen Verbindung in der Erforschung und Behandlung von depressiven Störungen machen.

Eigenschaften

IUPAC Name |

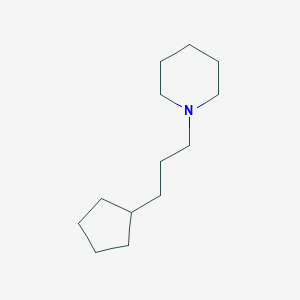

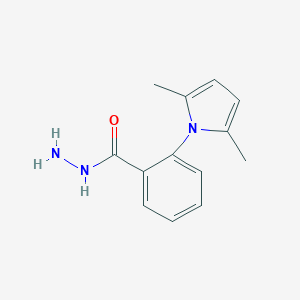

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

844-12-2 (hydrochloride) | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701162830 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24881-71-8, 1154-09-2 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTHIADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)